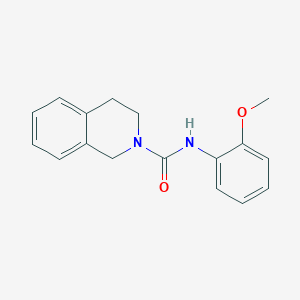
N-(2,5-dimethylphenyl)-N'-(4-hydroxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N'-(4-hydroxyphenyl)thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMTU is a derivative of thiourea and is known for its antioxidant properties.
Mécanisme D'action
DMTU exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage. It also activates the Nrf2-Keap1 pathway, which leads to the upregulation of antioxidant enzymes. DMTU's anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells and inhibit angiogenesis. DMTU's neuroprotective effects are thought to be due to its ability to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, inhibit cancer cell growth and induce apoptosis, and protect against neurotoxicity. DMTU has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTU in lab experiments is its high yield and purity. DMTU is also relatively stable and can be stored for long periods of time. However, one of the limitations of using DMTU is its potential toxicity. DMTU has been shown to have cytotoxic effects at high concentrations, and care should be taken when handling the compound.
Orientations Futures
There are many potential future directions for research on DMTU. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. DMTU's ability to protect against neurotoxicity makes it a promising candidate for further study in this area. Another area of interest is DMTU's potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration of DMTU for maximum efficacy. Additionally, the potential side effects of DMTU should be further investigated. Overall, DMTU is a promising compound for further study in various fields of scientific research.
Méthodes De Synthèse
DMTU can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with 4-hydroxyaniline in the presence of a base or the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxythiophenol. The yield of DMTU obtained from these methods is high, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
DMTU has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various systems. DMTU has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. DMTU has also been studied for its potential neuroprotective effects. It has been shown to protect against neurotoxicity induced by various agents, including amyloid-beta and glutamate.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-3-4-11(2)14(9-10)17-15(19)16-12-5-7-13(18)8-6-12/h3-9,18H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMSBGFYXGHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)
![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)
![2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887927.png)


![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)


![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)


![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)